molecular formula C12H11Cl4FN2OS B3042571 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea CAS No. 647824-63-3

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042571
CAS No.: 647824-63-3
M. Wt: 392.1 g/mol
InChI Key: XYJCJGXFVAXJIB-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by its unique chemical structure It contains a urea moiety linked to a trichlorovinyl group and a 2-chloro-6-fluorobenzylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea typically involves multiple steps:

    Formation of the 2-chloro-6-fluorobenzylthioethyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate thiol compound under basic conditions to form the thioether linkage.

    Urea formation: The intermediate is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.

    Introduction of the trichlorovinyl group: The final step involves the reaction of the urea intermediate with a trichlorovinyl reagent under suitable conditions to introduce the trichlorovinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trichlorovinyl group can be reduced to a dichlorovinyl or monochlorovinyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichlorovinyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dichlorovinyl, monochlorovinyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea: Characterized by the presence of a trichlorovinyl group.

    N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2-dichlorovinyl)urea: Similar structure but with a dichlorovinyl group.

    N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1-chlorovinyl)urea: Contains a monochlorovinyl group.

Uniqueness

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichlorovinyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with fewer chlorine atoms.

This detailed article provides a comprehensive overview of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJCJGXFVAXJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl4FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

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